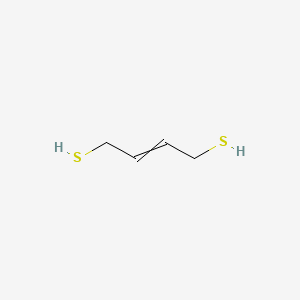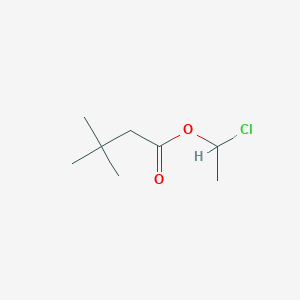
1-Chloroethyl 3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl 3,3-dimethylbutanoate is an organic compound with the molecular formula C8H15ClO2. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 3,3-dimethylbutanoate can be synthesized through the esterification of 3,3-dimethylbutanoic acid with 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethyl 3,3-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,3-dimethylbutanoic acid and 1-chloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3,3-dimethylbutanoic acid derivatives.
Hydrolysis: 3,3-dimethylbutanoic acid and 1-chloroethanol.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
1-Chloroethyl 3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes that hydrolyze esters.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloroethyl 3,3-dimethylbutanoate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. Upon hydrolysis, the compound releases 3,3-dimethylbutanoic acid and 1-chloroethanol. The released products can then interact with various molecular targets and pathways, depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
1-Chloroethyl 3,3-dimethylbutanoate: Unique due to its specific ester and chlorine functional groups.
3,3-Dimethylbutanoic acid: Lacks the ester and chlorine functionalities but shares the same carbon backbone.
1-Chloroethanol: Contains the chlorine and hydroxyl groups but lacks the ester functionality.
Uniqueness: this compound is unique in its combination of ester and chlorine functionalities, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
112328-31-1 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
1-chloroethyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-6(9)11-7(10)5-8(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
PAVVHBNNCQGNBE-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)CC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


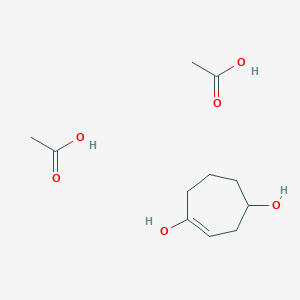
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
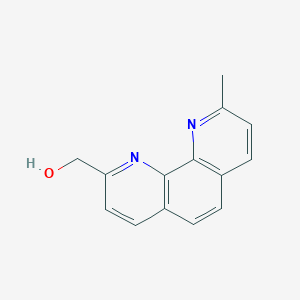
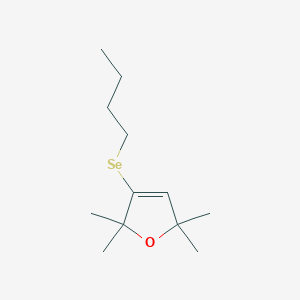

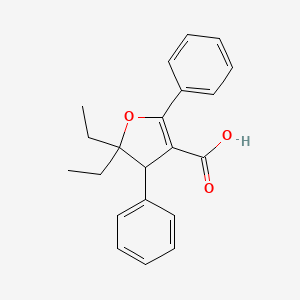
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

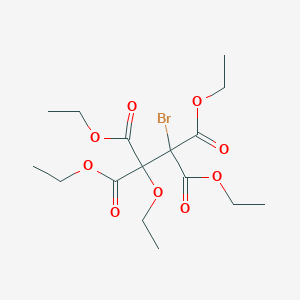
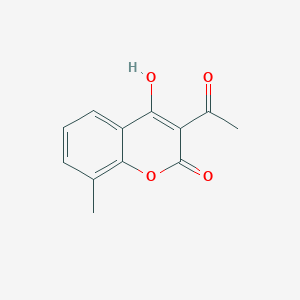
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
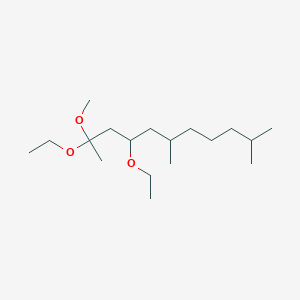
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
